tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
Description
tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 947407-87-6) is a brominated dihydropyridine derivative with a tert-butyl carbamate protective group. Its molecular formula is C₁₀H₁₄BrNO₃, and it is characterized by a 2-oxo group and a bromine substituent at the 4-position of the partially saturated pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, owing to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .
Key physicochemical properties include:
Properties
Molecular Formula |
C10H14BrNO3 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
tert-butyl 4-bromo-6-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h6H,4-5H2,1-3H3 |
InChI Key |
XKAZOSVYOVNZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination Step
The bromination is conducted under controlled conditions to ensure selective substitution at the desired position on the pyridine ring.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromine (Br$$_2$$) | Dichloromethane | Room temperature | 4 hours | High |
| N-Bromosuccinimide (NBS) | Acetonitrile | Reflux | 6 hours | Moderate |
Notes:
- NBS is preferred for milder conditions and better regioselectivity.
- Excess bromine should be avoided to prevent over-bromination.
Esterification Step
The introduction of the tert-butyl ester group is achieved through reaction with tert-butyl chloroformate or similar reagents in the presence of a base.
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| tert-Butyl chloroformate | Triethylamine | Dichloromethane | Room temperature | 2 hours | High |
| Di-tert-butyl dicarbonate (Boc$$_2$$O) | Pyridine | Tetrahydrofuran (THF) | Room temperature | 3 hours | High |
Notes:
- The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
- The use of Boc$$_2$$O provides better yields in some cases due to its reactivity.
Purification and Characterization
After synthesis, the crude product undergoes purification using column chromatography or recrystallization. Characterization is performed using techniques such as:
- NMR Spectroscopy : Confirms the structure and purity.
- Mass Spectrometry (MS) : Verifies molecular weight.
- HPLC Analysis : Assesses purity and yield.
Example Procedure
A typical procedure for synthesizing this compound is as follows:
- Dissolve the starting dihydropyridine derivative in dichloromethane.
- Add bromine dropwise at room temperature while stirring.
- After completion of the reaction (monitored by TLC), quench excess bromine with sodium thiosulfate solution.
- Extract the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Dissolve the intermediate in dichloromethane and add tert-butyl chloroformate along with triethylamine.
- Stir at room temperature for 2 hours, then wash with water and brine.
- Purify by column chromatography to obtain the final product.
Challenges and Optimization
- Regioselectivity : Careful control of reaction conditions is needed to ensure selective bromination.
- Yield Maximization : Using high-purity reagents and optimizing solvent choice can improve yields.
- Side Reactions : Avoiding excess brominating agents minimizes by-products.
Summary Table of Key Parameters
| Step | Reagent(s) | Conditions | Yield Range (%) |
|---|---|---|---|
| Bromination | Bromine/NBS | Room temp; DCM/Acetonitrile | 70–90 |
| Esterification | tert-Butyl chloroformate/Boc$$_2$$O | Room temp; DCM/THF + Base | 80–95 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has shown that derivatives of 5,6-dihydropyridine compounds exhibit antimicrobial properties. The presence of the bromine atom in tert-butyl 4-bromo-2-oxo-5,6-dihydropyridine enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents .
1.2 Anticancer Properties
Studies have indicated that compounds similar to tert-butyl 4-bromo-2-oxo-5,6-dihydropyridine can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific enzymes involved in cancer metabolism, suggesting its potential as a lead compound in anticancer drug development .
1.3 Neuroprotective Effects
Recent investigations have pointed towards the neuroprotective effects of dihydropyridine derivatives. These compounds may help in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthetic Methodologies
2.1 Synthesis of Complex Molecules
tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine serves as a versatile building block in organic synthesis. It is commonly used in the formation of more complex structures through various reactions such as Suzuki coupling and nucleophilic substitutions .
2.2 Reaction Mechanisms
The compound participates in several reaction mechanisms that are crucial for synthesizing heterocyclic compounds. Its reactivity allows chemists to explore new pathways for creating diverse chemical entities with potential applications in pharmaceuticals .
Material Science
3.1 Polymer Chemistry
In material science, derivatives of 5,6-dihydropyridine are explored for their potential use in polymer synthesis. The unique properties of these compounds can lead to the development of new materials with enhanced mechanical and thermal stability .
3.2 Coatings and Adhesives
The incorporation of tert-butyl 4-bromo-2-oxo-5,6-dihydropyridine into coatings and adhesives has been studied due to its ability to improve adhesion properties and resistance to environmental factors .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various dihydropyridine derivatives demonstrated that tert-butyl 4-bromo-2-oxo-5,6-dihydropyridine exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains, showing a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Case Study 2: Synthesis of Anticancer Agents
In a synthetic chemistry project, researchers utilized tert-butyl 4-bromo-2-oxo-5,6-dihydropyridine as a precursor for synthesizing novel anticancer agents targeting specific cellular pathways involved in tumor growth. The synthesized compounds were evaluated for their cytotoxic effects on human cancer cell lines.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. For example, if used as a calcium channel blocker, it would inhibit the influx of calcium ions through voltage-gated calcium channels, affecting cellular processes such as muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Key Observations :
Impact of the 2-Oxo Group: The target compound’s 2-oxo group enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., in amidation or esterification) compared to non-oxo analogues like CAS 159503-91-0 .
Bromine vs. Other Substituents: The 4-bromo substituent enables cross-coupling reactions, whereas nitrophenyl or amino derivatives (e.g., CAS 955397-70-3) are tailored for reductive amination or cyclization .
Stereoelectronic Effects : The tert-butyl carbamate (Boc) group in all analogues provides steric protection for the nitrogen, but its influence on ring conformation varies with substituent positions .
Stability and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
